![molecular formula C5H11NO B100619 (Dimethylamino)acetone CAS No. 15364-56-4](/img/structure/B100619.png)
(Dimethylamino)acetone
Overview
Description
“(Dimethylamino)acetone” is a chemical compound with the molecular formula C5H11NO . It is also known by other names such as 1-(Dimethylamino)-2-propanone, 1-(dimethylamino)propan-2-one, and 1-Dimethylaminoacetone .
Synthesis Analysis
While specific synthesis methods for “(Dimethylamino)acetone” were not found in the search results, it’s worth noting that similar compounds can be synthesized through various methods. For instance, enamines and dimethylamino imines can be obtained when the DMF-DMA reagent is reacted with methylene, methyl, and amino groups .
Molecular Structure Analysis
The molecular weight of “(Dimethylamino)acetone” is 101.15 g/mol . The InChI representation of the molecule is InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 . The compound has a structure that includes a ketone group (C=O) and a tertiary amine group (N(CH3)2) .
Physical And Chemical Properties Analysis
“(Dimethylamino)acetone” has a density of 0.9±0.1 g/cm³ . Its boiling point is 114.8±23.0 °C at 760 mmHg . The compound has a molar refractivity of 29.0±0.3 cm³ . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 20 Ų .
Scientific Research Applications
Synthesis of Chalcones
(Dimethylamino)acetone: is utilized in the synthesis of chalcones, which are aromatic ketones forming the core of many biologically significant compounds . Chalcones serve as precursors to flavonoids and isoflavonoids, exhibiting a wide range of therapeutic activities such as anticancer, antioxidant, and anti-inflammatory properties .
Building Blocks for Heterocycles
This compound acts as a synthon for various heterocycles, providing building blocks for acyclic, carbocyclic, and five- or six-membered heterocyclic derivatives . These derivatives are of interest due to their potential biological activities and applications in biomedical research .
Solvent Performance in Deep Eutectic Solvents
(Dimethylamino)acetone: is involved in the study of deep eutectic solvents (DESs), which are considered a new generation of green solvents. It contributes to understanding the physicochemical properties, solvent performance, and applications of DESs in fields like organic synthesis and material preparation .
Interaction with Phenol Derivatives
In scientific research, (Dimethylamino)acetone interacts with phenol derivatives, and this interaction has been investigated using FT-IR spectroscopy. Such studies are crucial for understanding molecular interactions and designing new compounds .
Chromatography and Mass Spectrometry
(Dimethylamino)acetone: is used in chromatography and mass spectrometry applications, aiding in the efficient and effective running of these analytical methods. It is involved in sample manipulation during mass spectrometry, which is essential for identifying and quantifying compounds .
Pharmacological Properties of Chalcones
Finally, (Dimethylamino)acetone is related to the pharmacological properties of chalcones. Research on chalcones and their derivatives has shown significant therapeutic potential against various diseases, and (Dimethylamino)acetone plays a role in this area of study .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(dimethylamino)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKIWATTACVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165386 | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)acetone | |
CAS RN |
15364-56-4 | |
Record name | (Dimethylamino)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15364-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethylamino)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethylamino)acetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient catalyst discovered for the direct amination of glycerol to produce (dimethylamino)acetone, and what makes it effective?
A1: The research highlights a catalyst composed of 50 wt% Cs2.5H0.5PMo12O40 supported on mesoporous silica as the most efficient for the direct amination of glycerol with dimethylamine (DMA) to yield (dimethylamino)acetone []. This catalyst achieved a 33% yield of (dimethylamino)acetone, the highest reported in the study. The enhanced activity is attributed to the good dispersion of the active phase (Cs2.5H0.5PMo12O40) on the mesoporous silica support, leading to a higher number of accessible acid sites crucial for the reaction [].
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